8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride

5-HT2C receptor binding affinity serotonin receptor selectivity anti-obesity drug discovery

8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride (CAS 1431697-94-7) is the racemic hydrochloride salt of lorcaserin, a substituted 3-benzazepine that functions as a potent and selective serotonin 5-HT2C receptor full agonist. The compound is also designated as (Rac)-lorcaserin hydrochloride or (Rac)-APD356 and serves as both a pharmacological probe and a key synthetic intermediate for the therapeutically active (R)-enantiomer (lorcaserin, Belviq).

Molecular Formula C11H15Cl2N
Molecular Weight 232.15 g/mol
CAS No. 1431697-94-7
Cat. No. B1530495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride
CAS1431697-94-7
Molecular FormulaC11H15Cl2N
Molecular Weight232.15 g/mol
Structural Identifiers
SMILESCC1CNCCC2=C1C=C(C=C2)Cl.Cl
InChIInChI=1S/C11H14ClN.ClH/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;/h2-3,6,8,13H,4-5,7H2,1H3;1H
InChIKeyITIHHRMYZPNGRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine Hydrochloride (CAS 1431697-94-7) — Procurement-Grade Baseline for a Selective 5-HT2C Receptor Agonist Research Tool


8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride (CAS 1431697-94-7) is the racemic hydrochloride salt of lorcaserin, a substituted 3-benzazepine that functions as a potent and selective serotonin 5-HT2C receptor full agonist [1]. The compound is also designated as (Rac)-lorcaserin hydrochloride or (Rac)-APD356 and serves as both a pharmacological probe and a key synthetic intermediate for the therapeutically active (R)-enantiomer (lorcaserin, Belviq) [2]. Its molecular formula is C₁₁H₁₄ClN·HCl (MW 232.15) and it belongs to the benzazepine class of organic compounds, characterized by a benzene ring fused to a seven-membered nitrogen-containing azepine heterocycle [3].

Why 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine Hydrochloride Cannot Be Replaced by a Generic 5-HT2C Agonist


Serotonin 5-HT2C receptor agonists are not functionally interchangeable. The therapeutic window and safety profile of any serotonergic anorectic agent is determined not by 5-HT2C potency alone but by the selectivity gap between 5-HT2C activation and the closely related 5-HT2A and 5-HT2B receptor subtypes, which share considerable sequence homology [1]. Activation of central 5-HT2A receptors is linked to hallucinogenic and perceptual disturbances, while activation of peripheral 5-HT2B receptors on cardiac valves is mechanistically implicated in drug-induced valvular heart disease — the adverse effect that led to the withdrawal of fenfluramine and dexfenfluramine in 1997 [2]. The 8-chloro-1-methyl substitution pattern on the 3-benzazepine scaffold was specifically optimized through systematic structure-activity relationship (SAR) studies to achieve a selectivity profile that cannot be assumed for other 5-HT2C agonists, even those within the same benzazepine class [3]. The quantitative evidence below demonstrates exactly where CAS 1431697-94-7 and its active enantiomer are differentiated from the most commonly cited alternatives.

Quantitative Differentiation Evidence for 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine Hydrochloride vs. Closest 5-HT2C Agonist Comparators


5-HT2C Binding Affinity and Functional Potency: Lorcaserin vs. Fenfluramine / Norfenfluramine

The (R)-enantiomer of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine (lorcaserin) binds to recombinant human 5-HT2C receptors with a Ki of 15 ± 1 nM and functions as a full agonist (EC50 = 2.7–9 nM in functional IP accumulation and calcium flux assays) [1]. In contrast, fenfluramine exhibits extremely weak agonist activity at human 5-HT2C (Kact = 4,131 ± 2,448 nM), and its primary metabolite (+)-norfenfluramine — the species responsible for fenfluramine's anorectic effect — is a preferential 5-HT2B receptor agonist (Ki at 5-HT2B = 11.2 nM; Ki at 5-HT2C = 324 nM) with a 5-HT2B-to-5-HT2C selectivity ratio in the opposite direction from that required for safety [REFS-2, REFS-3]. The racemic lorcaserin hydrochloride (CAS 1431697-94-7) thus derives its research utility from a fundamentally different receptor activation hierarchy than the fenfluramine/norfenfluramine system.

5-HT2C receptor binding affinity serotonin receptor selectivity anti-obesity drug discovery

5-HT2C vs. 5-HT2B Functional Selectivity and Valvulopathy Risk: Lorcaserin vs. Ro 60-0175

In functional calcium mobilization assays using CHO-K1 cells expressing human recombinant receptors, Ro 60-0175 exhibits an EC50 of 0.9 nM at 5-HT2B, 32 nM at 5-HT2C, and 447 nM at 5-HT2A — a rank-order potency of 5-HT2B > 5-HT2C > 5-HT2A [1]. This means Ro 60-0175 is approximately 35-fold more potent at 5-HT2B than at 5-HT2C. In marked contrast, (R)-lorcaserin exhibits the opposite selectivity vector: EC50 of 2.7–9 nM at 5-HT2C, 258–328 nM at 5-HT2B, yielding 104-fold functional selectivity for 5-HT2C over 5-HT2B [REFS-2, REFS-3]. The 5-HT2B-to-5-HT2C selectivity ratio thus differs by approximately three orders of magnitude (~3,640-fold) between these two compounds when considering the direction of selectivity. This has direct translational relevance: Ro 60-0175's 5-HT2B-preferring profile would be predicted to carry valvulopathy risk based on the Rothman hypothesis [4], whereas lorcaserin's 104-fold 5-HT2C-over-5-HT2B selectivity is consistent with the absence of significant valvulopathy observed in the BLOOM clinical trial [5].

5-HT2B receptor selectivity cardiac valvulopathy serotonin receptor safety profiling

5-HT2C vs. 5-HT2A Functional Selectivity and CNS Side Effect Liability: Lorcaserin vs. mCPP

In the Smith et al. (2008) SAR study, (R)-lorcaserin (compound 7d) exhibited pEC50 values of 8.1 at 5-HT2C, 6.8 at 5-HT2A, and 6.1 at 5-HT2B in [³H]phosphoinositol turnover assays — corresponding to 18-fold functional selectivity for 5-HT2C over 5-HT2A [1]. In contrast, mCPP (meta-chlorophenylpiperazine) is a non-selective 5-HT2 agonist with EC50 values of approximately 15 nM at 5-HT2C, comparable potency at 5-HT2A, and significant 5-HT2B activity, yielding minimal functional discrimination among the three subtypes [2]. The behavioral consequence of this selectivity difference was directly demonstrated by Thomsen et al. (2008): lorcaserin did not induce behavioral changes indicative of 5-HT2A agonist activity (unlike the prototypical 5-HT2A agonist DOI), whereas mCPP is well-established to produce 5-HT2A-mediated anxiolytic and hallucinogenic effects in humans [3]. Lorcaserin was also screened against a panel of 67 other GPCRs and ion channels and showed no significant off-target binding, further differentiating it from the polypharmacology of mCPP [3].

5-HT2A receptor selectivity CNS safety hallucinogenic liability serotonin behavioral pharmacology

Structure-Activity Relationship: Critical Role of the 8-Chloro-1-Methyl Substitution Pattern vs. Positional Isomers and 1,1-Dimethyl Analog

The Smith et al. (2008) SAR study systematically evaluated the effect of substituent position and identity on the 3-benzazepine scaffold [1]. Key findings from Table 1 of this study show: (a) 8-chloro-1-methyl substitution (compound 7d, lorcaserin) yields pEC50 of 8.1 at 5-HT2C with 2.0 and 1.3 log unit selectivity over 5-HT2B and 5-HT2A, respectively; (b) moving chlorine from the 8-position to the 6-position (compound 7n) or 9-position (compound 7m) alone led to compounds with reduced 5-HT2C potency; (c) the 1,1-dimethyl-8-chlorobenzazepine (compound 7dd) is approximately one order of magnitude less potent at 5-HT2C than the 1-methyl analog [1]. Additionally, the unsubstituted benzazepine parent (7a, H at both positions) showed substantially lower potency. These SAR data establish that the specific 8-chloro-1-methyl substitution pattern is not merely one option among many but is the configuration that achieves the optimal balance of 5-HT2C potency and 5-HT2A/5-HT2B selectivity within this chemotype [1].

benzazepine SAR 8-chloro substitution 5-HT2C agonist optimization positional isomer potency

In Vivo Efficacy and Clinical Validation of 5-HT2C-Mediated Weight Loss: Lorcaserin-Containing Research Programs vs. Non-Selective Historical Serotonergic Agents

The (R)-enantiomer of this compound (lorcaserin, derived from or studied alongside the racemate CAS 1431697-94-7) has been extensively validated in both preclinical and clinical models. In an acute rat food intake model, lorcaserin produced an ED50 of 18 mg/kg at 6 hours post-oral administration, with effects reversed by the selective 5-HT2C antagonist SB242,084 but not by the 5-HT2A antagonist MDL 100,907, confirming 5-HT2C mediation [1]. In a 28-day chronic dosing study in Sprague-Dawley rats on a high-fat diet, lorcaserin at 36 mg/kg BID produced an 8.5% decrease in body weight gain relative to controls [2]. In the pivotal Phase III BLOOM trial (N = 3,182), lorcaserin 10 mg BID produced ≥5% weight loss in 47.5% of patients vs. 20.3% for placebo (P < 0.001), with ≥10% weight loss achieved in 22.6% vs. 7.7% (P < 0.001); mean Year 1 weight loss was 8.2% (8.2 kg) vs. 3.2% (3.2 kg) for placebo [3]. Critically, there was no significant increase in cardiac valvulopathy vs. placebo in the BLOOM trial — a finding consistent with the 104-fold 5-HT2C-over-5-HT2B selectivity established in vitro [3]. This stands in stark contrast to fenfluramine, which was withdrawn due to valvulopathy linked to 5-HT2B agonism by norfenfluramine [4].

in vivo food intake body weight reduction clinical weight loss 5-HT2C pharmacology

Racemate Utility as a Synthetic Intermediate and Chiral Analytical Reference Standard for (R)-Lorcaserin API Production

CAS 1431697-94-7 is the racemic hydrochloride ((Rac)-lorcaserin HCl), which serves as a critical intermediate in the synthesis and quality control of the optically pure (R)-enantiomer API [1]. The Smith et al. (2008) synthetic route explicitly describes that racemic 3-benzazepine compounds were separated into their enantiomers by chiral HPLC before biological evaluation, establishing the racemate as the penultimate synthetic intermediate [2]. A dedicated chiral LC-MS/MS method has been developed and validated for the separation and quantification of lorcaserin (R-enantiomer) and its S-enantiomer in human plasma, confirming no detectable in vivo chiral inversion [3]. Furthermore, a liquid chromatographic method using immobilized amylose-based chiral stationary phase (Chiralpak IA) was specifically developed for the enantiomeric separation of lorcaserin hydrochloride enantiomers, with thermodynamic investigations performed to optimize resolution [4]. The racemate (CAS 1431697-94-7) is therefore indispensable as both a synthetic feedstock for enantiomeric resolution and an analytical reference standard for chiral purity method development and validation.

racemic resolution chiral chromatography enantiomeric separation lorcaserin synthesis

Highest-Value Application Scenarios for 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine Hydrochloride (CAS 1431697-94-7) Based on Quantitative Differentiation Evidence


Pharmacological Tool Compound for Selective 5-HT2C Receptor Activation in Vitro and in Vivo

CAS 1431697-94-7 (racemic lorcaserin HCl) and its resolved (R)-enantiomer are appropriate for use as a pharmacological probe in studies requiring selective 5-HT2C receptor activation with minimal confounding activity at 5-HT2A and 5-HT2B receptors. The 18-fold selectivity over 5-HT2A and 104-fold selectivity over 5-HT2B — demonstrated in both binding (Ki) and functional (IP accumulation, Ca²⁺ flux) assays [1] — supports experimental designs where 5-HT2C-specific effects must be isolated. In vivo, the mediation of food intake suppression specifically through 5-HT2C was confirmed by antagonist reversal studies using SB242,084 (5-HT2C-selective) but not MDL 100,907 (5-HT2A-selective) [1]. Researchers using this compound as a 5-HT2C probe should note that the racemate contains 50% of the less active (S)-enantiomer and adjust dosing accordingly, or resolve the enantiomers prior to use [2].

Synthetic Intermediate for (R)-Lorcaserin API Process Development and Scale-Up

The racemic hydrochloride (CAS 1431697-94-7) is the direct synthetic precursor to the optically pure (R)-lorcaserin API via chiral resolution. The Smith et al. (2008) medicinal chemistry route and subsequent process chemistry publications (Zhu et al., 2015; Xu et al., 2016) describe racemic synthesis followed by enantiomeric separation using preparative chiral HPLC or diastereomeric salt resolution [REFS-2, REFS-3]. The concise three-step synthesis of racemic lorcaserin from 2-(4-chlorophenyl)ethanol via bromide/tosylate intermediates, followed by Friedel-Crafts cyclization, has been optimized to provide the racemate in high yield for subsequent resolution . This application is specifically relevant for CRO/CDMO organizations engaged in generic API development or for research groups synthesizing lorcaserin analogs where the racemate serves as the divergent intermediate for parallel SAR exploration of both enantiomeric series [2].

Analytical Reference Standard for Chiral Purity Method Development and Validation

CAS 1431697-94-7 is required as the racemic reference standard in any chiral chromatographic method designed to quantify enantiomeric purity of (R)-lorcaserin API or its formulations. Validated chiral LC-MS/MS methods for lorcaserin and its S-enantiomer in human plasma have been developed, with the racemate serving as the system suitability standard to confirm baseline resolution of enantiomer peaks [3]. Additionally, immobilized amylose-based chiral stationary phase (Chiralpak IA) methods with thermodynamic characterization have been reported specifically for lorcaserin hydrochloride enantiomeric separation, where the racemate is essential for determining retention factors (k'), separation factors (α), and resolution (Rs) [4]. Quality control laboratories supporting GMP manufacturing of lorcaserin-containing products require the racemate for method validation per ICH Q2(R1) guidelines.

Positive Control in 5-HT2B-Mediated Valvulopathy Liability Screening Panels

The racemic lorcaserin scaffold provides a well-characterized negative control for 5-HT2B activation in drug safety screening panels designed to detect valvulopathy risk. The Rothman hypothesis — that 5-HT2B receptor agonism is necessary for drug-induced valvular heart disease — was established using fenfluramine, norfenfluramine, ergotamine, and methysergide as positive controls [5]. Lorcaserin, with its 104-fold selectivity for 5-HT2C over 5-HT2B and the absence of valvulopathy signal in the BLOOM trial (N = 3,182) [6], serves as a validated negative control compound. A screening panel that includes CAS 1431697-94-7 alongside known 5-HT2B agonists (e.g., norfenfluramine, Ro 60-0175) and the endogenous ligand 5-HT enables quantitative benchmarking of 5-HT2B vs. 5-HT2C functional selectivity for new chemical entities. This application is particularly valuable for drug discovery programs targeting obesity, where serotonergic mechanisms remain attractive but historical valvulopathy liabilities must be prospectively excluded [REFS-6, REFS-7].

Quote Request

Request a Quote for 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.